PENTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Description
The compound is a complex organic molecule that includes a pentyl group (a five-carbon alkyl chain), a benzenesulfonamido group (an aromatic ring with a sulfonamide functional group), and a 2-methyl-1-benzofuran-3-carboxylate group (a benzofuran ring with a carboxylate group and a methyl group) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pentyl group would be a linear chain of five carbons, the benzenesulfonamido group would consist of a benzene ring with a sulfonamide functional group, and the 2-methyl-1-benzofuran-3-carboxylate group would consist of a benzofuran ring with a carboxylate group and a methyl group .Mechanism of Action
Target of Action
The compound contains abenzenesulfonamido group , which is a common feature in sulfonamide drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, which share a similar functional group, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This is essential for the further production of DNA in bacteria . Therefore, it’s plausible that Pentyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate may share a similar mode of action.
Biochemical Pathways
Based on the known actions of sulfonamides, it can be inferred that the compound may interfere with thefolic acid synthesis pathway . This could potentially lead to a disruption in DNA synthesis and cell division, particularly in bacteria .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy . Factors such as the compound’s solubility, stability, and molecular size can influence its absorption and distribution within the body . Metabolic processes can alter the compound’s structure and function, while excretion mechanisms determine the compound’s elimination from the body .
Result of Action
Based on the known actions of sulfonamides, it can be inferred that the compound may lead to a disruption in dna synthesis and cell division, particularly in bacteria . This could potentially result in the inhibition of bacterial growth or even bacterial cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s interaction with biological systems can be influenced by factors such as the individual’s age, genetic makeup, health status, and the presence of other drugs .
Properties
IUPAC Name |
pentyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-3-4-8-13-26-21(23)20-15(2)27-19-12-11-16(14-18(19)20)22-28(24,25)17-9-6-5-7-10-17/h5-7,9-12,14,22H,3-4,8,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIFYYOPFWXYNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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